REACTION_CXSMILES
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[Br:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[C:4]=2[CH:3]=1.[Br:15]Br>>[Br:15][C:10]1[CH:11]=[CH:12][C:7]2[O:6][C:5]3[CH:13]=[CH:14][C:2]([Br:1])=[CH:3][C:4]=3[C:8]=2[CH:9]=1
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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BrC1=CC2=C(OC3=C2C=C(C=C3)Br)C=C1
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |